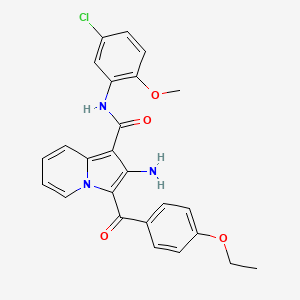
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide, also known as CBR-5884, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the indolizine class of compounds and has been shown to have a wide range of biological activities.
科学的研究の応用
Synthetic Organic Chemistry
Research in synthetic organic chemistry has led to the development of various heterocyclic compounds, including indolizine derivatives, which exhibit significant biological activities. For instance, studies have focused on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the potential for creating compounds with enhanced cytotoxicity against certain cancer cells (Hassan, Hafez, & Osman, 2014). Similarly, the development of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates highlights the versatility of indole derivatives in synthesizing compounds with possible therapeutic applications (Cucek & Verček, 2008).
Photoluminescent Materials
Indolizine compounds have shown potential in the development of photoluminescent materials. A study on 6-amino-8-cyanobenzo[1,2-b]indolizines revealed their acid-responsive photoluminescence behavior, offering insights into the design of materials with tunable optical properties for various applications (Outlaw, Zhou, Bragg, & Townsend, 2016).
Biological Activities
Numerous studies have been dedicated to exploring the biological activities of indolizine derivatives. For example, research on the synthesis and docking of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives has demonstrated their potential as anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial agents (Mahanthesha, Suresh, & Naik, 2022). Additionally, the creation of isoxazoline indolizine amides aimed at combating tropical diseases underscores the role of these compounds in addressing global health challenges (Zhang et al., 2014).
特性
IUPAC Name |
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4/c1-3-33-17-10-7-15(8-11-17)24(30)23-22(27)21(19-6-4-5-13-29(19)23)25(31)28-18-14-16(26)9-12-20(18)32-2/h4-14H,3,27H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWFOJHSNVKNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2842353.png)
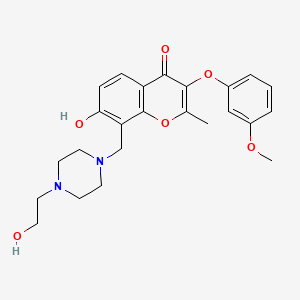
![N-(1,3-benzodioxol-5-ylmethyl)-8-chloro-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2842358.png)
![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2842359.png)
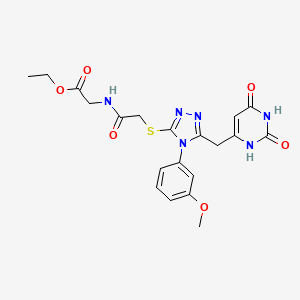
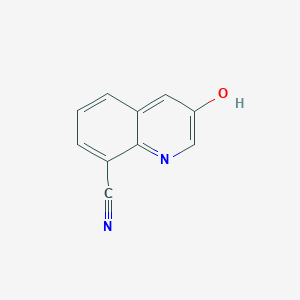
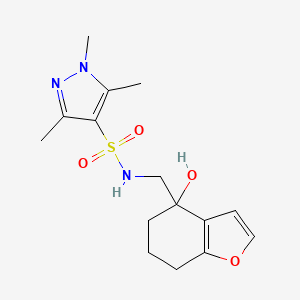
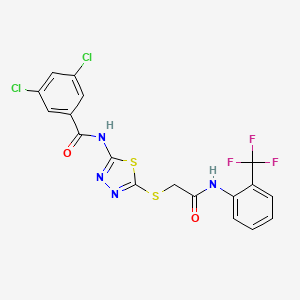
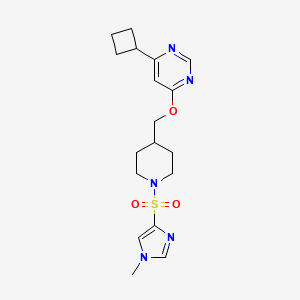
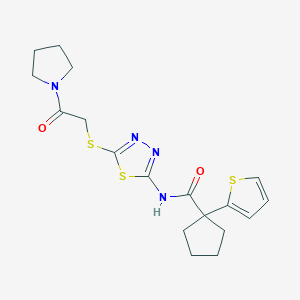
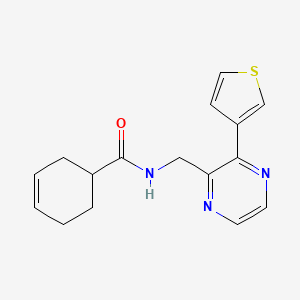

![4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2842373.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842376.png)